molecular formula C7H3BrClNS B2953750 5-Bromo-2-chlorothieno[2,3-b]pyridine CAS No. 1780025-42-4

5-Bromo-2-chlorothieno[2,3-b]pyridine

Cat. No. B2953750
CAS RN: 1780025-42-4
M. Wt: 248.52
InChI Key: RYFPBGMGFPBAGY-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothieno[2,3-b]pyridine is a heterocyclic compound with the molecular weight of 248.53 . It is also known by its IUPAC name 5-bromo-2-chlorothieno[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chlorothieno[2,3-b]pyridine is represented by the InChI code 1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H . This indicates the presence of bromine, chlorine, sulfur, and nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chlorothieno[2,3-b]pyridine include a molecular weight of 248.53 .

Scientific Research Applications

Pharmaceutical Research

5-Bromo-2-chlorothieno[2,3-b]pyridine: is a heterocyclic compound that has garnered attention in pharmaceutical research due to its structural similarity to biologically active molecules. It serves as a key intermediate in the synthesis of various pharmacologically active agents, particularly those with potential anticancer, antimalarial, and anti-inflammatory properties .

Material Science

In material science, this compound is explored for its electronic properties, which could be beneficial in developing new materials for semiconductors or as part of organic light-emitting diodes (OLEDs). Its unique structure allows for the creation of novel polymers with specific electronic characteristics .

Chemical Synthesis

5-Bromo-2-chlorothieno[2,3-b]pyridine: is used in chemical synthesis as a building block for more complex chemical structures. Its reactive halogen groups make it a versatile reagent for cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds .

Chromatography

This compound can be utilized as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results in research and quality control .

Analytical Chemistry

In analytical chemistry, it’s used in the development of new analytical reagents and sensors. Its structure can interact with various analytes, making it a candidate for use in chemical sensors and assays .

Biological Studies

The compound’s potential biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding. It may serve as a scaffold for designing inhibitors against specific biological targets involved in disease processes .

properties

IUPAC Name

5-bromo-2-chlorothieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFPBGMGFPBAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorothieno[2,3-b]pyridine

CAS RN

1780025-42-4
Record name 5-bromo-2-chlorothieno[2,3-b]pyridine
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